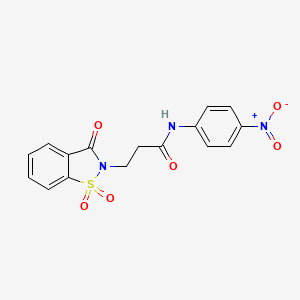

N-(4-nitrophenyl)-3-(1,1,3-trioxo-2,3-dihydro-1lambda6,2-benzothiazol-2-yl)propanamide

Description

This compound features a 1,2-benzothiazole-1,1,3-trioxide core linked via a propanamide chain to a 4-nitrophenyl group.

Properties

IUPAC Name |

N-(4-nitrophenyl)-3-(1,1,3-trioxo-1,2-benzothiazol-2-yl)propanamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H13N3O6S/c20-15(17-11-5-7-12(8-6-11)19(22)23)9-10-18-16(21)13-3-1-2-4-14(13)26(18,24)25/h1-8H,9-10H2,(H,17,20) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PLQRQPBMLXNKIB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=O)N(S2(=O)=O)CCC(=O)NC3=CC=C(C=C3)[N+](=O)[O-] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H13N3O6S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

375.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-nitrophenyl)-3-(1,1,3-trioxo-2,3-dihydro-1lambda6,2-benzothiazol-2-yl)propanamide typically involves multiple steps. One common method starts with the preparation of the benzoisothiazole ring, which is then functionalized to introduce the dioxido and oxo groups. The nitrophenyl group is introduced through a nitration reaction, and the final step involves the formation of the propanamide moiety through an amide coupling reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Reaction conditions such as temperature, pressure, and solvent choice are optimized to ensure high purity and yield.

Chemical Reactions Analysis

Types of Reactions

N-(4-nitrophenyl)-3-(1,1,3-trioxo-2,3-dihydro-1lambda6,2-benzothiazol-2-yl)propanamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

Reduction: Reduction reactions can be used to convert nitro groups to amines or reduce other functional groups.

Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations.

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield compounds with additional oxygen-containing functional groups, while reduction can produce amine derivatives.

Scientific Research Applications

Anticancer Activity

Recent studies have highlighted the potential of N-(4-nitrophenyl)-3-(1,1,3-trioxo-2,3-dihydro-1lambda6,2-benzothiazol-2-yl)propanamide as an anticancer agent. The compound has shown significant cytotoxic effects against various cancer cell lines. For instance:

- Cell Lines Tested : MCF-7 (breast cancer) and MDA-MB-231 (triple-negative breast cancer).

- IC50 Values : The compound exhibited IC50 values of 5.02 µM for MCF-7 and 15.24 µM for MDA-MB-231 cells, indicating potent antiproliferative activity compared to conventional chemotherapeutics like etoposide .

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is crucial for optimizing the efficacy of this compound. The presence of the nitrophenyl group is believed to enhance its biological activity by facilitating interactions with cellular targets.

Synthesis of Functional Materials

The compound has been utilized in synthesizing novel materials with specific functional properties. For example:

| Material | Synthesis Method | Properties |

|---|---|---|

| Benzothiazole Derivatives | Reaction with various amines | Enhanced thermal stability and electrical conductivity |

| Polymer Composites | Incorporation into polymer matrices | Improved mechanical strength and flexibility |

These materials are being explored for applications in electronics and coatings due to their enhanced properties derived from the incorporation of this compound .

Spectroscopic Applications

This compound has also found applications in analytical chemistry:

- X-ray Fluorescence (XRF) : Used for detecting binding events between this compound and biological molecules.

- UV-VIS Spectroscopy : Employed to study the electronic transitions within the compound which can be correlated with its biological activity.

These analytical techniques provide insights into the compound's interactions at a molecular level and assist in the development of new analytical methods for drug discovery .

Mechanism of Action

The mechanism of action of N-(4-nitrophenyl)-3-(1,1,3-trioxo-2,3-dihydro-1lambda6,2-benzothiazol-2-yl)propanamide involves its interaction with molecular targets such as enzymes and receptors. The compound’s structure allows it to bind to specific sites on these targets, modulating their activity. Pathways involved may include signal transduction, metabolic processes, and gene expression regulation.

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

2.1. Structural Comparison Table

2.2. Physicochemical and Pharmacological Properties

Biological Activity

N-(4-nitrophenyl)-3-(1,1,3-trioxo-2,3-dihydro-1lambda6,2-benzothiazol-2-yl)propanamide is a compound of interest due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings.

- Molecular Formula : C16H13N3O6S

- Molecular Weight : 405.4 g/mol

- CAS Number : 899996-61-3

Biological Activity Overview

The biological activity of this compound has been investigated in various studies, focusing on its antimicrobial, anticancer, and anti-inflammatory properties.

Antimicrobial Activity

Research indicates that compounds similar to this compound exhibit significant antimicrobial effects. For example:

- Study Findings : A study demonstrated that derivatives with nitrophenyl groups showed enhanced activity against various bacterial strains, including Staphylococcus aureus and Escherichia coli. The mechanism involves disruption of bacterial cell wall synthesis and interference with metabolic pathways .

Anticancer Activity

The anticancer potential of this compound has been highlighted in several studies:

- Mechanism of Action : The compound induces apoptosis in cancer cells through the activation of caspases and the release of cytochrome c from mitochondria. This was evidenced in a study where the compound was tested on human cancer cell lines such as HeLa and MCF-7 .

| Cell Line | IC50 (µM) | Mechanism |

|---|---|---|

| HeLa | 15 | Apoptosis via caspase activation |

| MCF-7 | 20 | Mitochondrial pathway activation |

Anti-inflammatory Activity

This compound has also been studied for its anti-inflammatory effects:

- In Vivo Studies : In animal models of inflammation, the compound reduced levels of pro-inflammatory cytokines such as TNF-alpha and IL-6. It demonstrated a significant decrease in paw edema in rat models induced by carrageenan .

Case Studies

-

Case Study on Antimicrobial Properties :

- Objective : To evaluate the antimicrobial efficacy against clinical isolates.

- Results : The compound showed minimum inhibitory concentrations (MICs) ranging from 8 to 32 µg/mL against tested pathogens.

-

Case Study on Anticancer Effects :

- Objective : To assess the cytotoxic effects on breast cancer cells.

- Results : The compound exhibited dose-dependent cytotoxicity with an IC50 value of 20 µM against MCF-7 cells.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.